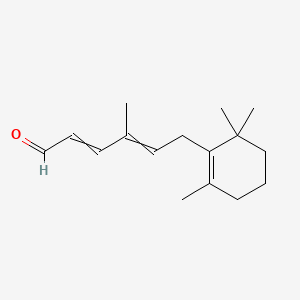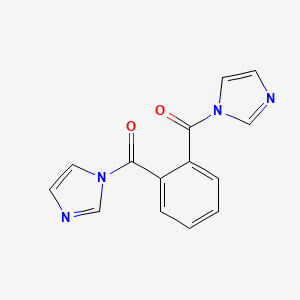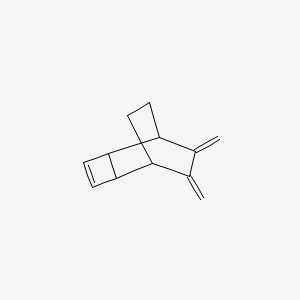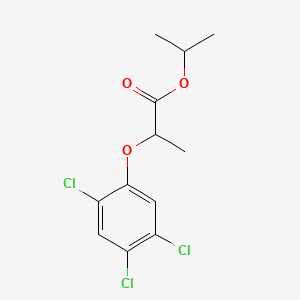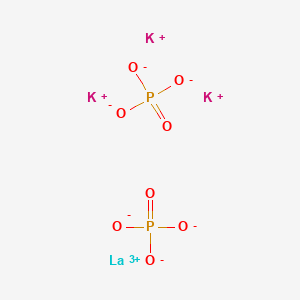
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt is a complex organic compound known for its vibrant color properties. It is commonly used in the dye industry due to its ability to produce vivid and stable colors. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-amino-7-sulfo-1-naphthalenylamine. This involves treating the amine with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 4-aminophenylacetic acid under alkaline conditions to form the azo compound.
Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is often purified through crystallization or filtration.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azo groups, leading to the formation of various oxidized products.
Reduction: Reduction of the azo group can yield the corresponding amines. This is typically achieved using reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and catalytic hydrogenation are frequently used.
Substitution: Nitrating agents like nitric acid and halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, to visualize and identify compounds.
Biology: Employed in staining procedures to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in certain medical tests.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-[[4-[2-[4-[2-(4-amino-7-sulfo-1-naphthalenyl)diazenyl]-7-sulfo-1-naphthalenyl]diazenyl]phenyl]amino]-2-oxo-, sodium salt
- Disodium [[4-[(4-amino-7-sulphonato-1-naphthyl)azo]phenyl]amino]oxoacetate
Uniqueness
Compared to similar compounds, acetic acid, ((4-((4-amino-7-sulfo-1-naphthalenyl)azo)phenyl)amino)oxo-, sodium salt is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its sulfonic acid group enhances its solubility in water, making it particularly useful in aqueous applications.
Propiedades
| 68400-55-5 | |
Fórmula molecular |
C18H13N4NaO6S |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
sodium;5-amino-8-[[4-(oxaloamino)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H14N4O6S.Na/c19-15-7-8-16(14-9-12(29(26,27)28)5-6-13(14)15)22-21-11-3-1-10(2-4-11)20-17(23)18(24)25;/h1-9H,19H2,(H,20,23)(H,24,25)(H,26,27,28);/q;+1/p-1 |
Clave InChI |
PXYKSYUMCKBWRJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(=O)O)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


